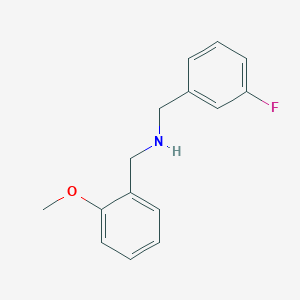

(3-Fluorobenzyl)(2-methoxybenzyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Fluorobenzyl)(2-methoxybenzyl)amine is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential applications. The compound is characterized by the presence of a fluorine atom on the benzyl group and a methoxy group on another benzyl group, connected through an amine linkage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorobenzyl)(2-methoxybenzyl)amine typically involves the reaction of 3-fluorobenzyl chloride with 2-methoxybenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced

Biologische Aktivität

(3-Fluorobenzyl)(2-methoxybenzyl)amine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluorobenzylamine with 2-methoxybenzaldehyde through reductive amination or similar methodologies. The resulting compound is characterized by its unique structural features that may influence its biological activity.

Anticancer Activity

The antiproliferative effects of compounds with similar structures have been explored extensively. For example, fluorinated benzylamines have been evaluated for their activity against various cancer cell lines, including lung and breast cancer cells. Compounds designed with similar frameworks have shown IC50 values ranging from 10 to 33 nM in inhibiting cancer cell proliferation . The mechanism often involves the destabilization of tubulin polymerization, leading to apoptosis in cancer cells.

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 23-33 | Tubulin destabilization |

| Compound B | A549 | 10-20 | Apoptosis induction |

The mechanisms by which this compound may exert its biological effects can be hypothesized based on related compounds:

- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in neurotransmitter breakdown and cancer cell survival.

- Interaction with Receptor Sites : The presence of specific functional groups may facilitate binding to receptor sites, affecting downstream signaling pathways.

- Induction of Apoptosis : Evidence suggests that structural analogs can trigger apoptotic pathways in cancer cells through various mechanisms, including oxidative stress and mitochondrial dysfunction.

Case Studies

- Neuroprotective Study : A study evaluated a structurally similar compound's effect on Aβ toxicity in neuronal cells. It demonstrated significant neuroprotective effects at concentrations as low as 1 μM .

- Anticancer Evaluation : Another research focused on the antiproliferative activity against breast cancer cell lines showed that compounds with similar benzylamine structures could effectively reduce cell viability by disrupting microtubule dynamics .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of (3-Fluorobenzyl)(2-methoxybenzyl)amine may exhibit significant anticancer properties. Compounds with similar structures have been shown to inhibit the growth of cancer cells by interfering with specific signaling pathways involved in cell proliferation and survival. For instance, modifications of benzylamine derivatives have led to the discovery of potent anticancer agents that target various tumor types .

Neuroprotective Effects

In the context of neurodegenerative diseases, particularly Alzheimer's disease, this compound has been investigated for its potential as an acetylcholinesterase inhibitor. This activity is crucial since acetylcholinesterase plays a significant role in the degradation of acetylcholine, a neurotransmitter essential for memory and learning. Studies have reported that certain modifications to benzylamine structures can enhance their inhibitory effects on acetylcholinesterase, suggesting potential for therapeutic use in Alzheimer's treatment .

Synthetic Pathways

The synthesis of this compound typically involves the Mannich reaction, which allows for the formation of amines through the reaction of aldehydes or ketones with amines and formaldehyde. This method is advantageous as it can yield a variety of derivatives with tailored biological activities .

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how modifications to this compound can influence its biological activity. For example, varying the position and type of substituents on the benzene rings can significantly alter the compound's potency against specific targets like acetylcholinesterase or cancer cell lines .

In Vitro Studies

In vitro assays have demonstrated that compounds related to this compound possess various biological activities, including antibacterial and antifungal properties. These studies often involve testing against standard bacterial strains to evaluate efficacy and determine minimal inhibitory concentrations .

In Vivo Studies

Preclinical models are essential for assessing the therapeutic potential of this compound derivatives. Animal studies have shown promising results in terms of safety and efficacy, paving the way for further clinical investigations .

Case Studies

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO/c1-18-15-8-3-2-6-13(15)11-17-10-12-5-4-7-14(16)9-12/h2-9,17H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDNPJWFVLWKHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355135 |

Source

|

| Record name | 1-(3-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355816-39-6 |

Source

|

| Record name | 1-(3-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.